![molecular formula C10H9BrF3NO3 B14056139 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene](/img/structure/B14056139.png)
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrF3NO3 It is a brominated aromatic compound that contains a nitro group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. One common method involves the following steps:
Bromination: The starting material, such as 2-nitro-4-(trifluoromethoxy)benzene, is reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate (K2CO3) to introduce the bromopropyl group.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Various oxidized products depending on the specific reaction conditions.
Scientific Research Applications
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene depends on its specific application and the target molecules it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The nitro group can participate in redox reactions, and the trifluoromethoxy group can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethoxy)benzene: Similar structure but with different positions of the nitro and trifluoromethoxy groups.
Uniqueness
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The combination of the bromopropyl, nitro, and trifluoromethoxy groups provides a distinct set of chemical properties that can be leveraged in various research and industrial applications.
Biological Activity
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene is an organic compound notable for its complex structure, which includes a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C10H9BrF3NO3, and it has a molecular weight of approximately 328.08 g/mol. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities.
The presence of the trifluoromethoxy group enhances the compound's chemical reactivity and solubility in various organic solvents, making it a valuable candidate for synthetic organic chemistry applications. The molecular structure is illustrated as follows:
Property | Details |
---|---|
Molecular Formula | C10H9BrF3NO3 |
Molecular Weight | 328.08 g/mol |
Purity | NLT 98% |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The nitro group is often associated with antimicrobial activity.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This could be relevant in drug design, particularly for diseases where enzyme regulation is crucial.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of related compounds:
- Antimicrobial Studies : A study involving nitro-substituted benzene derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the bromopropyl and trifluoromethoxy groups may enhance this effect through increased lipophilicity and membrane penetration.
- Enzyme Interaction : Research on related trifluoromethoxy compounds has shown promising results in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism. This suggests that this compound could similarly affect enzyme activity.
- Cytotoxicity Assays : In vitro assays have indicated that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Biological Activity |
---|---|
This compound | Potential antimicrobial and cytotoxic effects |
1-Bromo-2-nitro-4-trifluoromethoxybenzene | Significant antimicrobial properties |
1-Nitro-4-trifluoromethylbenzene | Cytotoxicity against certain cancer cell lines |
Properties
Molecular Formula |
C10H9BrF3NO3 |
---|---|
Molecular Weight |
328.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
YAAPFDITHLTBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])CCCBr |
Origin of Product |
United States |
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